molecular formula C15H18N4O2 B7643315 3-[2-(1-Tert-butyl-5-oxo-1,2,4-triazol-4-yl)ethoxy]benzonitrile

3-[2-(1-Tert-butyl-5-oxo-1,2,4-triazol-4-yl)ethoxy]benzonitrile

Cat. No. B7643315
M. Wt: 286.33 g/mol
InChI Key: KARHJIZYHHLGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(1-Tert-butyl-5-oxo-1,2,4-triazol-4-yl)ethoxy]benzonitrile, also known as TBOA, is a chemical compound that has been extensively studied by scientists due to its potential use in scientific research. TBOA is a potent inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate in the central nervous system.

Mechanism of Action

3-[2-(1-Tert-butyl-5-oxo-1,2,4-triazol-4-yl)ethoxy]benzonitrile works by blocking the reuptake of glutamate by EAATs, leading to an increase in extracellular glutamate levels. This increase in glutamate can lead to enhanced synaptic transmission and neuronal excitability. This compound has been shown to affect both the presynaptic and postsynaptic components of glutamatergic transmission, with effects on both excitatory and inhibitory synapses.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on synaptic transmission and neuronal excitability, this compound has been shown to induce oxidative stress, activate inflammatory pathways, and alter mitochondrial function. These effects may be relevant to the role of glutamate in neurological disorders.

Advantages and Limitations for Lab Experiments

3-[2-(1-Tert-butyl-5-oxo-1,2,4-triazol-4-yl)ethoxy]benzonitrile has a number of advantages as a research tool. It is a potent and selective inhibitor of EAATs, making it a valuable tool for studying the role of glutamate in the central nervous system. This compound is also relatively stable and easy to use in laboratory experiments. However, there are some limitations to the use of this compound. Its effects on glutamate levels can be complex and may depend on the experimental conditions. In addition, this compound may have off-target effects that need to be carefully controlled for in experiments.

Future Directions

There are a number of future directions for research on 3-[2-(1-Tert-butyl-5-oxo-1,2,4-triazol-4-yl)ethoxy]benzonitrile. One area of interest is the role of glutamate in neurological disorders, particularly neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound may be a valuable tool for investigating the role of glutamate in these disorders and for developing new treatments. Another area of interest is the development of new compounds that are more selective and potent inhibitors of EAATs. Finally, there is a need for further research into the biochemical and physiological effects of this compound, particularly in the context of neurological disorders.

Synthesis Methods

3-[2-(1-Tert-butyl-5-oxo-1,2,4-triazol-4-yl)ethoxy]benzonitrile can be synthesized through a multistep process that involves the reaction of 4-chlorobenzonitrile with tert-butyl acrylate, followed by the addition of sodium hydride and triazole. The resulting product is then reacted with ethylene oxide to produce this compound.

Scientific Research Applications

3-[2-(1-Tert-butyl-5-oxo-1,2,4-triazol-4-yl)ethoxy]benzonitrile has been used extensively in scientific research, particularly in the field of neuroscience. Its ability to inhibit EAATs has made it a valuable tool for studying the role of glutamate in the central nervous system. This compound has been used to investigate the effects of glutamate on synaptic transmission, neuronal excitability, and synaptic plasticity. It has also been used to study the role of glutamate in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

properties

IUPAC Name

3-[2-(1-tert-butyl-5-oxo-1,2,4-triazol-4-yl)ethoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-15(2,3)19-14(20)18(11-17-19)7-8-21-13-6-4-5-12(9-13)10-16/h4-6,9,11H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARHJIZYHHLGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)N(C=N1)CCOC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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